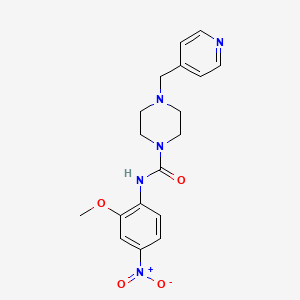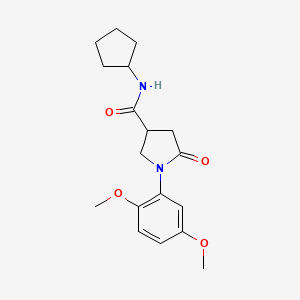
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. MNPA is a piperazine derivative that has been shown to exhibit potent inhibitory activity against a variety of protein kinases, making it a useful tool in the study of cellular signaling pathways.
Mecanismo De Acción
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is believed to exert its effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to exhibit selectivity for certain protein kinases, suggesting that it may be useful in the development of targeted therapies for specific diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide are largely dependent on the specific protein kinases that it inhibits. However, some general effects of N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide include inhibition of cell growth and proliferation, inhibition of amyloid-beta peptide aggregation, and protection against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its potency and selectivity for certain protein kinases. However, one limitation is that N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide may not be effective against all protein kinases, and its effects may vary depending on the specific cell type or disease model being studied.
Direcciones Futuras
There are several potential future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of research could focus on developing N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide derivatives with improved potency and selectivity for specific protein kinases. Another area of research could involve the use of N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in combination with other compounds to enhance its therapeutic effects. Additionally, N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide could be studied in a variety of disease models to further elucidate its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used in a variety of scientific research applications, including the study of cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to inhibit the activity of protein kinases that are involved in the regulation of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer. N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to protect against the neurotoxic effects of MPTP, a compound that is commonly used to induce Parkinson's disease-like symptoms in animal models.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-27-17-12-15(23(25)26)2-3-16(17)20-18(24)22-10-8-21(9-11-22)13-14-4-6-19-7-5-14/h2-7,12H,8-11,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDCJYOSVYFDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-2-pyridinyl)thio]-N-2-naphthylacetamide](/img/structure/B4791639.png)
![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4791651.png)
![9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4791664.png)
![3-{5-[(4-benzyl-1-piperidinyl)carbonyl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B4791671.png)
![4-[4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4791676.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethyl-3-furoyl)piperazine](/img/structure/B4791679.png)
![3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4791692.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4791706.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4791708.png)

![4-ethyl 2-methyl 3-methyl-5-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4791732.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4791734.png)
![4-({[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4791737.png)
![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4791739.png)